(3-Aminophenyl)(4-fluorophenyl)methanone
Description
Significance of Fluorinated Aromatic Ketones in Organic Synthesis
The introduction of fluorine into aromatic ketones has a profound impact on their chemical and physical properties. Fluorine is known to alter bioactivity and other physicochemical characteristics in many classes of compounds. nih.gov The high electronegativity and small size of the fluorine atom can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Fluorinated aromatic ketones are valuable intermediates in organic synthesis. researchgate.net For instance, the presence of fluorine can affect the reactivity of the ketone, and these compounds can serve as precursors for more complex fluorinated molecules. researchgate.net Methodologies for the synthesis of fluorinated ketones often involve electrophilic fluorination or the use of fluorinated building blocks in reactions like Friedel-Crafts acylation. organic-chemistry.org The resulting fluoroketones are important building blocks for creating new drug candidates and materials.
Relevance of Aminophenyl Moieties in Medicinal Chemistry Scaffolds
The aminophenyl moiety is a crucial component in the design of many biologically active compounds. This structural unit is found in a multitude of medicinal chemistry scaffolds and is recognized for its ability to participate in key binding interactions with biological targets, such as enzymes and receptors. Aminobenzophenones, for example, have been identified as a novel class of potent p38 MAP kinase inhibitors, which play a role in inflammatory responses. acs.org The amino group can act as a hydrogen bond donor, a site for further chemical modification, or a basic center, all of which are important considerations in the development of therapeutic agents. acs.orgnih.gov The synthesis of molecules containing the aminophenyl group often involves the reduction of a corresponding nitro-substituted precursor, a common and effective transformation in organic synthesis. acs.orgresearchgate.net
Overview of (3-Aminophenyl)(4-fluorophenyl)methanone within the Context of Functionalized Benzophenones
This compound is a specific example of a functionalized benzophenone (B1666685) that combines the key features of a fluorinated aromatic ring and an aminophenyl moiety. Its structure consists of a central ketone group bonded to a 3-aminophenyl ring and a 4-fluorophenyl ring. This unique combination of functional groups makes it a compound of interest for chemical synthesis and medicinal chemistry research.
The placement of the amino group at the meta position of one phenyl ring and the fluorine atom at the para position of the other distinguishes it from its isomers, such as the more commonly studied (4-aminophenyl)(4-fluorophenyl)methanone. This structural arrangement influences the molecule's electronic properties, polarity, and three-dimensional shape, which in turn dictates its potential interactions and applications. It serves as a valuable scaffold for building more complex molecules, potentially leading to new therapeutic agents. acs.orgnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 62261-29-4 | bldpharm.com |
| Molecular Formula | C₁₃H₁₀FNO | Calculated |
| Molecular Weight | 215.23 g/mol | Calculated |
| Physical State | Data not readily available | - |
| Melting Point | Data not readily available | - |
| Boiling Point | Data not readily available | - |
Properties
IUPAC Name |
(3-aminophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELJAOYXDLKMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442437 | |
| Record name | SBB046043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62261-29-4 | |
| Record name | SBB046043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 3 Aminophenyl 4 Fluorophenyl Methanone
The synthesis of aminobenzophenone derivatives can be achieved through several established chemical routes. One of the most common and versatile methods for constructing the benzophenone (B1666685) core is the Friedel-Crafts acylation. nih.govorganic-chemistry.org
A probable and efficient pathway for the synthesis of (3-Aminophenyl)(4-fluorophenyl)methanone involves a two-step process:
Friedel-Crafts Acylation: The synthesis would begin with the Friedel-Crafts acylation of nitrobenzene (B124822) with 4-fluorobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to form the intermediate, (3-nitrophenyl)(4-fluorophenyl)methanone. organic-chemistry.orggoogle.com The nitro group is chosen as it is a meta-directing group and can be readily converted to the desired amino group in a subsequent step.
Reduction of the Nitro Group: The nitro-substituted intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) to an amino group (-NH₂). This transformation is commonly accomplished using reducing agents like stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol (B145695) or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. acs.orgnih.gov This final step yields the target molecule, this compound.
This synthetic strategy is widely used for preparing various substituted aminobenzophenones due to its reliability and the commercial availability of the starting materials. acs.orgresearchgate.net
Research Applications
While specific research applications for (3-Aminophenyl)(4-fluorophenyl)methanone are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.
The aminobenzophenone scaffold is a known inhibitor of key signaling proteins. acs.orgnih.gov For instance, derivatives of 4-aminobenzophenone (B72274) have shown potent inhibitory activity against tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are important mediators of inflammation. nih.gov This suggests that this compound could serve as a valuable starting point or library compound for screening programs aimed at discovering new anti-inflammatory agents, particularly kinase inhibitors.
Furthermore, fluorinated benzophenone (B1666685) structures are integral to various pharmacologically active agents. nih.gov The related compound, (3,4-Diaminophenyl)(4-fluorophenyl)methanone, is known to be a manufacturing intermediate for Flubendazole, an anthelmintic medication used to treat parasitic worm infections. The structural similarity highlights the utility of aminofluorobenzophenones as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs). Given these precedents, this compound holds promise as a scaffold for the development of novel therapeutic compounds.
An in-depth examination of the synthetic methodologies surrounding the chemical compound this compound reveals a variety of sophisticated techniques for its formation and subsequent derivatization. This article focuses exclusively on the chemical synthesis of this compound and its analogues, detailing the construction of its core structure and strategies for its functional modification.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap for (3-Aminophenyl)(4-fluorophenyl)methanone, requires specific DFT calculations which have not been identified in the literature.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites of the molecule, is not available from existing research.
Spectroscopic Property Predictions (e.g., UV-Vis, vibrational spectra)
Predicted UV-Vis absorption wavelengths and vibrational frequencies for this compound, typically obtained through computational methods, have not been reported in the searched scientific literature.
Molecular Docking and Binding Affinity Predictions (Ligand-Protein Interactions)
Investigation of Receptor Binding Sites
Specific molecular docking studies of this compound with biological targets, which would provide insights into its binding modes and interactions within receptor sites, have not been found.
Mechanistic Insights into Molecular Recognition
Without molecular docking data, a discussion of the mechanistic insights into the molecular recognition process of this compound with specific proteins or receptors cannot be provided.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior, capturing the movements of atoms and changes in conformation over time. While specific MD simulation studies exclusively detailing the conformational sampling and stability of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its likely behavior.
An MD simulation for this compound would typically involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms using a chosen force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, revealing the accessible conformations and their relative stabilities.
Key aspects that would be investigated in a typical MD study include:
Dihedral Angle Rotations: The primary drivers of conformational change in this compound are the rotations around the single bonds connecting the carbonyl group to the two phenyl rings. MD simulations would sample the potential energy surface associated with these rotations to identify low-energy, stable conformations.
Solvent Effects: The polarity of the solvent would influence the conformational preferences. In polar solvents, conformations that maximize the exposure of the polar amino and carbonyl groups might be favored.
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the carbonyl oxygen and fluorine atom can act as acceptors. Intermolecular hydrogen bonding with solvent molecules or intramolecular hydrogen bonding, if sterically feasible, would significantly impact conformational stability.
The results of such simulations would typically be presented as Ramachandran-like plots for the key dihedral angles, potential energy landscapes, and radial distribution functions to describe the solvation shell.
Table 1: Hypothetical Conformational Analysis Data from Molecular Dynamics
| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |
| C(phenyl-amino)-C(carbonyl) | Data not available | Data not available |
| C(phenyl-fluoro)-C(carbonyl) | Data not available | Data not available |
Note: This table represents the type of data that would be generated from an MD simulation but is not populated with actual values due to the lack of specific studies on this compound.
Studies on Reaction Mechanisms and Chemoselectivity
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or reactions involving the amino group.
For instance, in a study of its synthesis via a Friedel-Crafts acylation, computational methods could be used to explore the chemoselectivity of the reaction. The presence of both an activating amino group (in its protected form during the reaction) and a deactivating fluorine atom on the different rings presents an interesting case for regioselectivity.
Key parameters calculated in mechanistic studies include:
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reactions.
Reaction Energy (ΔErxn): The difference in energy between products and reactants, indicating whether a reaction is exothermic or endothermic.
Transition State Geometry: The molecular structure at the highest point on the reaction pathway.
A computational study on the nitration of this compound, for example, would calculate the activation energies for the addition of the nitronium ion (NO₂⁺) to various positions on both aromatic rings. The results would predict the most likely position of substitution, thus explaining the observed regioselectivity.
Table 2: Illustrative Data from a Theoretical Study on Electrophilic Substitution
| Reaction | Reactant | Position of Substitution | Calculated Activation Energy (kcal/mol) |
| Nitration | This compound | Ortho to Amino Group | Data not available |
| Nitration | This compound | Para to Amino Group | Data not available |
| Nitration | This compound | Ortho to Fluoro Group | Data not available |
Note: This table illustrates the kind of data that would be produced in a computational study of reaction mechanisms. Specific values are not provided as dedicated studies on this compound were not found.
These theoretical investigations, by providing a molecular-level understanding of conformation, stability, and reactivity, are invaluable for guiding the synthesis and application of this compound and its derivatives in various fields of chemical research.
Biological Activity and Structure Activity Relationship Sar Studies of 3 Aminophenyl 4 Fluorophenyl Methanone Derivatives
Anticancer and Antineoplastic Potential
The search for novel anticancer agents has led to the design and synthesis of various derivatives of (3-Aminophenyl)(4-fluorophenyl)methanone. A notable class of these derivatives are the 3-aroyl-1,4-diarylpyrroles (ARDAP). These compounds incorporate the aminophenyl and fluorophenyl groups into a more complex pyrrole-based structure and have demonstrated significant potential in cancer research.
Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, making them a key target for anticancer drugs. Derivatives of this compound, specifically the 3-aroyl-1,4-diarylpyrrole (ARDAP) series, have been identified as potent inhibitors of tubulin polymerization. nih.gov
One of the most studied derivatives is a compound identified as ARDAP derivative 10, which is 4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone. This compound and its analogs have been shown to inhibit tubulin polymerization at micromolar or submicromolar concentrations. nih.gov Their mechanism involves binding to the colchicine (B1669291) site on tubulin, which disrupts the assembly of microtubules. nih.gov This inhibition of tubulin dynamics leads to a halt in the cell cycle, particularly at the G2/M phase, and ultimately triggers cell death. nih.gov
The inhibitory concentration (IC₅₀) for tubulin polymerization for several ARDAP derivatives has been found to be comparable to or even better than established agents like colchicine (IC₅₀ = 3.2 μM) and combretastatin (B1194345) A-4 (IC₅₀ = 1.0 μM). nih.gov
The ability of this compound derivatives to inhibit tubulin polymerization translates into significant cytotoxic and antiproliferative effects against various cancer cell lines in laboratory settings.
Studies on ARDAP derivatives have demonstrated potent growth inhibition of human breast cancer (MCF-7) cells, with some derivatives showing IC₅₀ values of 30 nM or less. nih.gov The most potent of the series, ARDAP derivative 10, exhibited an IC₅₀ of just 9 nM against MCF-7 cells. nih.gov
Furthermore, this class of compounds has shown high cytotoxicity against cell lines derived from chronic myeloid leukemia (CML), a type of cancer of the blood and bone marrow. ARDAP derivative 10 was effective against BCR/ABL-expressing KU812 and LAMA84 cells, which are derived from CML patients in blast crisis. nih.gov It was also active against hematopoietic cells that express the imatinib-resistant KBM5-T315I mutation, highlighting its potential to overcome drug resistance in CML treatment. nih.gov
The antiproliferative activity of these derivatives is directly linked to their ability to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov
Table 1: In Vitro Cytotoxicity of ARDAP Derivative 10 against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Citation |
|---|---|---|---|
| MCF-7 | Human Breast Cancer | 9 | nih.gov |
| KU812 | Chronic Myeloid Leukemia | 12 | nih.gov |
The primary mechanism by which these tubulin-inhibiting derivatives lead to cancer cell death is through the induction of apoptosis, or programmed cell death. By causing cell cycle arrest at the G2/M phase, the ARDAP derivatives trigger internal cellular pathways that lead to cell suicide.
Research has indicated that the apoptosis induced by ARDAP derivative 10 in CML cells occurs through a mitochondria-dependent pathway. nih.gov This involves the disruption of the mitochondrial membrane potential and likely the release of pro-apoptotic factors into the cytoplasm. Furthermore, studies have shown that these compounds can augment the apoptotic effects of other chemotherapy drugs, such as imatinib (B729), in CML cells. nih.gov When combined, ARDAP derivative 10 and imatinib showed a synergistic effect, significantly reducing the concentration of imatinib needed to achieve a 50% reduction in CML cell growth. nih.gov This suggests a potential role for these derivatives in combination therapies to enhance treatment efficacy and overcome resistance.
Antimicrobial Activities (Antibacterial, Antifungal)
Based on the conducted research, there is currently limited publicly available scientific information specifically detailing the antibacterial or antifungal activities of derivatives of this compound.
Enzyme Inhibition Studies
Based on the conducted research, there is currently limited publicly available scientific information specifically detailing the tyrosinase inhibition properties of derivatives of this compound.
Cyclooxygenase (COX) Inhibition and Anti-inflammatory Effects
No published data is available.
Other Pharmacological Activities (e.g., antioxidant, analgesic)
No published data is available for antioxidant or analgesic activities.
Structure-Activity Relationship (SAR) Analysis of Functionalized Methanones
Impact of Substituent Position and Electronic Properties
No published SAR data is available for this scaffold.
Role of the Fluorine Atom in Biological Activity
No specific data on the role of the fluorine atom for this compound class is available.
Significance of the Amino Group in Biological Recognition
No specific data on the significance of the amino group for this compound class is available.
Applications in Advanced Materials and Chemical Intermediates
Nonlinear Optical (NLO) Properties of Derivatives
The inherent asymmetry and the presence of electron-donating (amino) and electron-withdrawing (fluoro-substituted carbonyl) groups in the (3-Aminophenyl)(4-fluorophenyl)methanone scaffold make its derivatives promising candidates for nonlinear optical (NLO) materials. These materials are critical for technologies such as optical switching, frequency conversion, and optical data storage.
The design of NLO-active molecules based on the methanone (B1245722) framework often involves a strategy of molecular hybridization, where the core benzophenone (B1666685) structure is combined with other functional groups to enhance its electronic properties. nih.gov A common approach is to create a "push-pull" system by attaching strong electron-donating groups (donors) and electron-accepting groups (acceptors) to the aromatic rings. This enhances the molecule's charge-transfer characteristics upon interaction with an intense light source, which is a key factor for NLO activity. For instance, the introduction of a strong donor group can increase the delocalization of π-conjugated electrons toward the acceptor end of the molecule. researchgate.net
The synthesis of these derivatives can be achieved through various established organic chemistry reactions. Friedel-Crafts acylation is a fundamental method used to create the initial benzophenone skeleton, reacting a substituted benzene (B151609) ring with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.com From this core, further functionalization can be carried out. For example, new benzophenone derivatives can be synthesized through esterification reactions of a hydroxy-substituted benzophenone with various acyl chlorides or sulfonyl chlorides. researchgate.net Another strategy involves the synthesis of ball-type metallophthalocyanine derivatives, which have shown significant NLO properties. rsc.org
The design process for these materials often incorporates computational modeling, such as molecular docking studies, to predict the potential efficacy of the designed compounds before synthesis. nih.govmdpi.com This allows for the rational design of molecules with optimized geometries and electronic properties for NLO applications.
The NLO response of a material is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the third-order susceptibility (χ(3)) relates to the third-order NLO effects. A large hyperpolarizability value is indicative of a superior NLO response. mdpi.com
Theoretical Evaluation: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict the NLO properties of molecules. rsc.org These methods allow for the calculation of molecular geometry, electronic structure, and, crucially, the polarizability (α) and hyperpolarizability (β) of a designed molecule. mdpi.com For instance, DFT calculations at the CAM-B3LYP level of theory have been used to analyze the molecular orbitals and NLO properties of novel phthalocyanine (B1677752) complexes, showing that specific structural modifications can lead to significantly enhanced NLO characteristics compared to reference compounds. rsc.org
Experimental Evaluation: The Z-scan technique is a widely used experimental method to measure the third-order NLO properties of materials. researchgate.netrsc.org This technique involves translating a sample through the focal point of a high-intensity laser beam and measuring the changes in light transmittance. From these measurements, the nonlinear absorption coefficient (β) and the nonlinear refractive index (γ) can be determined. These values are then used to calculate the real and imaginary parts of the third-order nonlinear susceptibility (χ(3)). researchgate.net Studies on chalcone (B49325) derivatives, which share structural similarities with benzophenones, have demonstrated third-order susceptibility values on the order of 10⁻¹⁴ esu and molecular second hyperpolarizability values of 10⁻³² esu. researchgate.net
| Compound Type | NLO Property Measured | Method | Reported Value |
| Chalcone Derivatives | Third-order susceptibility (χ(3)) | Z-scan (2ps laser, 800 nm) | ~10⁻¹⁴ esu researchgate.net |
| Chalcone Derivatives | Molecular second hyperpolarizability (γ) | Z-scan (2ps laser, 800 nm) | ~10⁻³² esu researchgate.net |
| Ball-type Copperphthalocyanine | Nonlinear absorption | Z-scan (7ns laser, 532 nm) | High nonlinear absorption coefficient rsc.org |
This table presents representative data for compound classes related to benzophenones to illustrate the magnitude of NLO properties.
Role as Pharmaceutical Intermediate in Complex Active Pharmaceutical Ingredient (API) Synthesis
The structural motifs present in this compound are found in numerous biologically active compounds, making it and its close isomers valuable intermediates in pharmaceutical manufacturing. The aminophenyl portion, in particular, can be readily converted into various heterocyclic systems common in drug molecules.
A key application of aminophenyl ketone structures is in the synthesis of the anticoagulant drug Rivaroxaban. tdcommons.org While Rivaroxaban's structure contains the 4-aminophenyl isomer, the synthesis illustrates the utility of this class of intermediates. The process involves the precursor 4-(4-aminophenyl)morpholin-3-one (B139978), which serves as the central building block onto which the rest of the drug's structure is assembled. tdcommons.orgjustia.com
The synthesis of this key intermediate can be achieved by reacting 2-anilinoethanol (B49455) with chloroacetyl chloride to form 4-phenyl-3-morpholinone, followed by nitration and subsequent reduction of the nitro group to an amine. An improved process involves reacting 4-fluoronitrobenzene with 2-aminoethanol, followed by cyclization and reduction to yield the aminophenyl morpholinone intermediate.
Once the 4-(4-aminophenyl)morpholin-3-one intermediate is obtained, the synthesis of Rivaroxaban proceeds through several key steps:
Reaction with a Chiral Epoxide: The intermediate is reacted with a chiral epoxide, such as (S)-(+)-N-(2,3-epoxypropyl)phthalimide, to introduce a side chain with the correct stereochemistry. google.com
Oxazolidinone Ring Formation: The resulting amino alcohol is then cyclized, often using a reagent like N,N'-carbonyldiimidazole (CDI), to form the critical oxazolidinone ring system. google.com
Deprotection and Amide Coupling: The primary amine is deprotected and then coupled with 5-chlorothiophene-2-carbonyl chloride to complete the synthesis of the final Rivaroxaban molecule. googleapis.com
| Intermediate | Precursor | API | Key Transformation |
| 4-(4-Aminophenyl)morpholin-3-one tdcommons.org | 4-Phenyl-3-morpholinone or 4-Fluoronitrobenzene | Rivaroxaban justia.com | Nitration and Reduction / Cyclization |
| 2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione google.com | 4-(4-Aminophenyl)morpholin-3-one | Rivaroxaban | Reaction with chiral epoxide |
| 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one googleapis.com | 2-{(S)-2-oxo-3-[4-(3-oxo-morpholin-4-yl)phenyl]-oxazolidine-5-yl-methyl}-isoindole-1,3-dione | Rivaroxaban | Oxazolidinone formation and deprotection |
The synthesis of many modern pharmaceuticals requires precise control of stereochemistry, as different enantiomers of a drug can have vastly different biological activities. Enantioselective synthesis is therefore critical.
In the synthesis of Rivaroxaban from the 4-(4-aminophenyl)morpholin-3-one intermediate, chirality is introduced by using an enantiomerically pure starting material. The reaction of the achiral aminophenyl morpholinone with (S)-(+)-N-(2,3-epoxypropyl)phthalimide sets the stereocenter for the rest of the synthesis. google.com This is a classic example of a substrate-controlled enantioselective reaction, where the chirality of a reagent dictates the stereochemical outcome of the product.
More advanced strategies for enantioselective synthesis relevant to aminophenyl structures are continuously being developed. These include:
Biocatalytic N-H Bond Insertion: Engineered enzymes, such as variants of cytochrome c552, can catalyze asymmetric N-H carbene insertion reactions to produce enantioenriched α-trifluoromethyl amines. rochester.edu This approach offers a green and highly selective method for creating chiral amine building blocks. rochester.edu
Tandem Conjugate Addition-Fluorination: Enantiopure lithium amides can be used to perform a tandem conjugate addition-fluorination sequence on α,β-unsaturated esters. nih.gov This method allows for the creation of α-fluoro-β-amino esters with high diastereoselectivity and provides access to a wide variety of enantiopure α-fluoro-β-amino acids. nih.gov
These advanced methodologies highlight the potential for developing novel, efficient, and highly selective routes to chiral pharmaceutical intermediates starting from foundational molecules like this compound.
Future Research Directions and Outlook
Exploration of Novel Derivatization Pathways
The future of (3-Aminophenyl)(4-fluorophenyl)methanone research lies in the creative exploration of its derivatization potential. The presence of the primary amine and the activated phenyl rings offers multiple sites for chemical modification, opening avenues to a vast chemical space.
One promising direction is the synthesis of complex heterocyclic systems. The amino group can serve as a key functional handle for condensation reactions with various diketones, ketoesters, or other bifunctional reagents to construct novel polycyclic and heterocyclic architectures. For instance, reaction with α,β-unsaturated ketones could yield substituted quinolines, while reaction with 1,3-dicarbonyl compounds could lead to the formation of benzodiazepine (B76468) or other seven-membered ring systems.
Furthermore, the modification of the phenyl rings through electrophilic or nucleophilic aromatic substitution presents another fertile ground for derivatization. The introduction of additional functional groups, such as hydroxyl, nitro, or cyano groups, could significantly modulate the electronic properties and biological activity of the resulting molecules. The development of selective functionalization methods for either the aminophenyl or the fluorophenyl ring will be crucial in this endeavor.
A particularly interesting avenue is the use of the core scaffold to create bidentate or tridentate ligands for metal coordination. The amino group and the carbonyl oxygen can act as coordination sites, and further derivatization could introduce additional donor atoms, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.
Advanced Computational Modeling for Predictive Design
To navigate the vast chemical space accessible from this compound efficiently, advanced computational modeling and predictive design will be indispensable. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of its derivatives. nih.gov By correlating the structural features of a series of analogs with their measured activity, these models can guide the design of new compounds with enhanced potency and selectivity. nih.govnih.gov
A 3D-QSAR study on aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors, for example, revealed that hydrophobic character and hydrogen bond donating groups were crucial for activity. nih.gov Similar in silico studies on derivatives of this compound could provide valuable insights for designing new potent molecules.
Molecular docking simulations will also play a pivotal role in identifying potential biological targets and understanding the molecular basis of action. By docking virtual libraries of derivatives into the binding sites of various proteins, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. This approach can significantly accelerate the discovery of new drug candidates.
Furthermore, density functional theory (DFT) calculations can be utilized to predict the electronic properties, reactivity, and spectroscopic characteristics of novel derivatives. This information can aid in the design of molecules with specific electronic or optical properties for applications in materials science.
Investigation of Emerging Biological Targets
While the biological activities of this compound itself are not extensively documented, its derivatives have shown promise against a range of biological targets. Future research should focus on a systematic evaluation of new derivatives against emerging and validated therapeutic targets.
A notable example is a pyrrol-based derivative, 4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone, which has been identified as a potential antineoplastic agent. organic-chemistry.orgijcps.org This compound targets tubulin polymerization, a clinically validated target for cancer chemotherapy. organic-chemistry.orgijcps.org Further exploration of derivatives based on this scaffold could lead to the discovery of more potent and selective tubulin inhibitors.
Another area of interest is the development of kinase inhibitors. A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives have been synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. rsc.org The this compound core could be a valuable starting point for designing new classes of kinase inhibitors.
The dopamine (B1211576) transporter is another potential target. N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues have been shown to be selective ligands for the dopamine transporter, suggesting that the fluorophenyl moiety can be beneficial for this activity. mdpi.com
The following table summarizes some of the potential biological targets for derivatives of this compound:
| Biological Target | Potential Therapeutic Area | Reference |
| Tubulin | Cancer | organic-chemistry.orgijcps.org |
| Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia | rsc.org |
| Dopamine Transporter | Neurological Disorders | mdpi.com |
| Histone Deacetylases (HDACs) | Cancer | nih.gov |
Development of Sustainable Synthetic Methodologies
The traditional synthesis of diaryl ketones often relies on Friedel-Crafts acylation, which can involve harsh reagents and generate significant waste. ijcps.orgresearchgate.net A key future direction is the development of more sustainable and environmentally friendly synthetic methods for this compound and its derivatives.
Greener alternatives to conventional Friedel-Crafts reactions are being actively explored. The use of solid acid catalysts, which can be easily separated and recycled, offers a more sustainable approach. ijcps.orgresearchgate.net Another promising strategy is the use of methanesulfonic anhydride (B1165640) as a metal- and halogen-free activating agent, which minimizes waste and avoids the use of hazardous materials. organic-chemistry.orgresearchgate.netacs.org
Palladium-catalyzed cross-coupling reactions, such as the Fukuyama coupling or carbonylative Suzuki-Miyaura reactions, provide alternative and often milder routes to diaryl ketones. rsc.orgresearchgate.net The development of phosphine-free catalyst systems for these reactions further enhances their sustainability. rsc.org
Other innovative and sustainable approaches include visible light-induced syntheses and catalytic oxidations using water as the oxidant. nih.govacs.org These methods often proceed under mild conditions and with high atom economy, aligning with the principles of green chemistry. The application of these modern synthetic strategies to the preparation of this compound will be a crucial step towards its large-scale and environmentally responsible production.
The following table outlines some sustainable synthetic approaches for diaryl ketones:
| Synthetic Method | Key Features | References |
| Solid Acid Catalyzed Friedel-Crafts Acylation | Recyclable catalyst, solvent-free conditions | ijcps.orgresearchgate.net |
| Methanesulfonic Anhydride Promoted Acylation | Metal- and halogen-free, minimal waste | organic-chemistry.orgresearchgate.netacs.org |
| Phosphine-Free Fukuyama Coupling | Milder conditions, avoids toxic phosphine (B1218219) ligands | rsc.org |
| Carbonylative Suzuki-Miyaura Reaction | Use of CO surrogates, good functional group tolerance | researchgate.net |
| Visible Light-Induced Synthesis | Uses light as a renewable energy source, mild conditions | nih.gov |
| Catalytic Oxidation with Water | Uses water as a green oxidant | acs.org |
Q & A
Q. Basic
- HPLC : Reversed-phase chromatography (C18 column) with micellar (SDS/butanol) or microemulsion (hexane/surfactant) mobile phases resolves degradation products and impurities .
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms amine protonation states .
- X-ray crystallography : SHELX software refines crystal structures, critical for confirming stereochemistry and hydrogen bonding .
How can researchers address discrepancies in purity assessments during synthesis?
Advanced
Contradictions often arise from:
- Degradation products : Hydrolysis of the ketone group generates bis(4-fluorophenyl)methanol or methanone derivatives .
- By-product identification : LC-MS detects low-abundance impurities; tandem MS/MS fragments confirm structures .
- Quantitative NMR (qNMR) : Integrates proton signals against an internal standard (e.g., maleic acid) for absolute purity .
What computational methods predict the reactivity of this compound?
Q. Advanced
- DFT calculations : Model electron density maps to identify nucleophilic (amine) and electrophilic (fluorophenyl) sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .
- Solvent effect modeling : COSMO-RS predicts solubility parameters in polar solvents .
How does fluorination impact the compound’s physicochemical properties?
Q. Advanced
- Electron-withdrawing effects : The 4-fluorophenyl group increases ketone electrophilicity, enhancing reactivity in nucleophilic additions .
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability .
- Photostability : Fluorine reduces UV-induced degradation, critical for applications in light-activated probes .
What strategies improve regioselective functionalization of the aminophenyl group?
Q. Advanced
- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to install substituents at specific positions .
- Enzyme-mediated catalysis : Horseradish peroxidase selectively oxidizes the para position of the aminophenyl moiety .
- Protection/deprotection cycles : Temporarily block reactive sites using Boc or Fmoc groups .
How is this compound utilized in chemical probe design?
Q. Advanced
- Photoaffinity labeling : The benzophenone moiety crosslinks with target proteins under UV light .
- Bifunctional probes : Conjugation via the amino group (e.g., NHS esters) enables attachment to fluorophores or biotin .
- Click chemistry compatibility : Alkyne-tagged derivatives allow Cu-free cycloaddition with azide-modified biomolecules .
What are the best practices for handling air-sensitive intermediates during synthesis?
Q. Basic
- Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) to prevent oxidation of the amine group .
- Low-temperature storage : Store intermediates at –20°C in amber vials to minimize degradation .
- Real-time monitoring : In-situ IR spectroscopy tracks reaction progress without exposure to air .
How do researchers resolve challenges in X-ray crystallography for this compound?
Q. Advanced
- Twinned crystals : SHELXL refines twinned data via HKLF5 format, improving structure resolution .
- Hydrogen bonding networks : High-resolution data (≤1.0 Å) reveal interactions between the amine and ketone groups .
- Thermal motion modeling : TLS (Translation-Libration-Screw) parameters in SHELXL account for rigid-body displacements .
What role does the compound play in polymer science?
Q. Advanced
- Monomer for fluorinated polymers : Co-polymerized with styrene derivatives to enhance thermal stability (Tg > 200°C) .
- Crosslinking agent : Reacts with diols or diamines to form rigid networks for high-performance coatings .
- Surface modification : Self-assembled monolayers (SAMs) on metal oxides improve corrosion resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
